[(1-Chlorohex-1-en-1-yl)selanyl]benzene
Description
[(1-Chlorohex-1-en-1-yl)selanyl]benzene is an organoselenium compound characterized by a benzene ring substituted with a selanyl (-Se-) group attached to a 1-chlorohex-1-en-1-yl chain. The hexenyl moiety features a chloro substituent at the 1-position and a double bond at the 1-position (C1–C2), imparting both electronic and steric uniqueness.
Properties
CAS No. |
155169-82-7 |
|---|---|
Molecular Formula |
C12H15ClSe |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
1-chlorohex-1-enylselanylbenzene |
InChI |
InChI=1S/C12H15ClSe/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-10H,2-3,5H2,1H3 |
InChI Key |
DEBHOOFWVXFQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(Cl)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chlorohex-1-en-1-yl)selanyl]benzene typically involves the reaction of 1-chlorohex-1-ene with a selanylating agent in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selanyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(1-Chlorohex-1-en-1-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selanyl group to a selenol or diselenide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxide, selenone, selenol, diselenide, and various substituted benzene derivatives.
Scientific Research Applications
[(1-Chlorohex-1-en-1-yl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which [(1-Chlorohex-1-en-1-yl)selanyl]benzene exerts its effects involves the interaction of the selanyl group with molecular targets. The selanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between [(1-Chlorohex-1-en-1-yl)selanyl]benzene and related compounds:
*Estimated due to lack of experimental data.
Key Points of Comparison
Selenium vs. Sulfur/Sulfur-Free Analogues
- Electron Effects : Selenium’s lower electronegativity compared to sulfur (Se: 2.55, S: 2.58) results in weaker electron-withdrawing effects on the benzene ring. This difference may influence aromatic substitution reactivity and binding affinity in biological systems .
- Reactivity : The selanyl group in the target compound and CMI may participate in redox reactions or act as a nucleophile, whereas sulfonyl groups (e.g., in 1-chloro-4-(phenylsulfonyl)benzene) are more resistant to oxidation and stabilize negative charges .
Physical and Chemical Properties
- Lipophilicity : The hexenyl chain in this compound increases hydrophobicity compared to CMI’s indole ring or the butenyl chain in 1-chloro-4-(1-chloro-1-butenyl)benzene .
- Thermal Stability : Selenium compounds generally exhibit lower thermal stability than sulfur analogues due to weaker C–Se bonds, which may limit high-temperature applications .
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